trans-Clovamide Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Clovamide Methyl Ester: is a derivative of clovamide, a naturally occurring compound found in plants such as red clover (Trifolium pratense) and cocoa beans (Theobroma cacao). Clovamide and its derivatives, including this compound, belong to the class of phenolamides, which are known for their antioxidant, anti-inflammatory, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Clovamide Methyl Ester typically involves a peptide coupling reaction between trans-caffeic acid and L-DOPA methyl ester. This reaction can be catalyzed by various reagents, including thionyl chloride in methanol, to form the desired ester . Another method involves the use of engineered microbial hosts such as Saccharomyces cerevisiae and Lactococcus lactis to produce clovamide and its derivatives .
Industrial Production Methods: The use of microbial hosts for biosynthesis could also be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions: trans-Clovamide Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkoxides, amines.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides
Scientific Research Applications
Chemistry: trans-Clovamide Methyl Ester is used as a model compound in studies investigating the antioxidant properties of phenolamides. It is also used in the synthesis of other bioactive molecules .
Biology: In biological research, this compound is studied for its potential neuroprotective effects and its ability to modulate oxidative stress in cells .
Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory and anticancer properties. It is being investigated as a potential therapeutic agent for diseases associated with oxidative stress, such as Alzheimer’s disease and cardiovascular diseases .
Industry: In the food industry, this compound is explored for its potential as a natural antioxidant additive to enhance the shelf life of food products .
Mechanism of Action
trans-Clovamide Methyl Ester exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress-induced damage to cells. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . Additionally, it modulates signaling pathways related to inflammation and cell survival, contributing to its anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Clovamide: The parent compound, known for its antioxidant and anti-inflammatory properties.
D-clovamide: A stereoisomer with similar biological activities.
L-clovamide: Another stereoisomer with comparable effects.
Dihydroclovamide: A hydrogenated derivative with distinct antioxidant properties.
Uniqueness: trans-Clovamide Methyl Ester is unique due to its methyl ester group, which enhances its lipophilicity and potentially improves its bioavailability compared to other clovamide derivatives. This modification may also influence its interaction with biological membranes and its overall pharmacokinetic profile .
Properties
Molecular Formula |
C19H19NO7 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl (2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate |
InChI |
InChI=1S/C19H19NO7/c1-27-19(26)13(8-12-3-6-15(22)17(24)10-12)20-18(25)7-4-11-2-5-14(21)16(23)9-11/h2-7,9-10,13,21-24H,8H2,1H3,(H,20,25)/b7-4+/t13-/m0/s1 |
InChI Key |
XEMOVRYQMGXSLS-LVDDQXARSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.